molecular formula C10H7N3 B1603328 1-Aminoisoquinoline-7-carbonitrile CAS No. 215454-25-4

1-Aminoisoquinoline-7-carbonitrile

Cat. No. B1603328
Key on ui cas rn: 215454-25-4
M. Wt: 169.18 g/mol
InChI Key: SZNOIFCVHBOKDB-UHFFFAOYSA-N
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Patent
US06444672B1

Procedure details

Liquid ammonia (210 mL) was added to a mixture of 4.2 g of 1-amino-isoquinoline-7-carbonitrile and 4.0 g of Raney-Ni in 210 mL of methanol in a steel vessel. hydrogen was pressed upon until an initial pressure of 100 atm. was obtained. This mixture was reacted for 16 hours at ambient temperature, the catalyst subsequently removed by filtration and the solvent pumped off. The residue was purified by silica chromatography (methanol/ammonia saturated methanol=85:15, 8:2) yielding 1.1 g (25%) of the title compound as a light yellow solid. M.p. 114-117° C.
Quantity
210 mL
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
25%

Identifiers

REACTION_CXSMILES
N.[NH2:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([C:13]#[N:14])[CH:11]=2)[CH:6]=[CH:5][N:4]=1.[H][H]>CO.[Ni]>[NH2:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([CH2:13][NH2:14])[CH:11]=2)[CH:6]=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
210 mL
Type
reactant
Smiles
N
Name
Quantity
4.2 g
Type
reactant
Smiles
NC1=NC=CC2=CC=C(C=C12)C#N
Name
Quantity
210 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
This mixture was reacted for 16 hours at ambient temperature
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the catalyst subsequently removed by filtration
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica chromatography (methanol/ammonia saturated methanol=85:15, 8:2)

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=CC2=CC=C(C=C12)CN
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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